molecular formula C25H24N6O B5558268 N-(5-methyl-2-pyridinyl)-6-[4-(2-naphthoyl)-1-piperazinyl]-3-pyridazinamine

N-(5-methyl-2-pyridinyl)-6-[4-(2-naphthoyl)-1-piperazinyl]-3-pyridazinamine

Cat. No. B5558268
M. Wt: 424.5 g/mol
InChI Key: WDRHUZQPWIBCTN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridine and pyridazine derivatives, including those related to the target compound, involves various strategies and precursor materials. For example, the synthesis involving N-1-Naphthyl-3-oxobutanamide in heterocyclic synthesis has been demonstrated to yield nicotinamide, thieno[2,3-b]pyridine, and bi- or tricyclic annulated pyridine derivatives containing the naphthyl moiety through reactions with arylidinecyanothioacetamide and α-haloketones (Hussein et al., 2009). These processes highlight the versatility and complexity of synthetic routes that may be applicable or related to the synthesis of the target compound.

Molecular Structure Analysis

The analysis of the molecular structure of related compounds, such as substituted 3-tertiary-amino-6-aryl-pyridazines, provides insight into the structural and electronic properties significant for understanding the target compound. Crystal structures and molecular orbital calculations reveal critical orientations and delocalization of electrons, which are essential for predicting the behavior and reactivity of the compound (Georges et al., 1989).

Chemical Reactions and Properties

Chemical reactions involving pyridazine and related heterocyclic compounds often lead to diverse derivatives with various biological activities. For instance, the Mannich reaction of pyridazinol N-oxides demonstrates the potential for functionalization and the creation of compounds with specific chemical properties (Okusa & Kamiya, 1968). These reactions are crucial for the modification and enhancement of the compound's chemical properties.

Scientific Research Applications

Molecular Interactions and Receptor Binding

Compounds with structures similar to "N-(5-methyl-2-pyridinyl)-6-[4-(2-naphthoyl)-1-piperazinyl]-3-pyridazinamine" have been studied for their molecular interactions, particularly with receptors such as the CB1 cannabinoid receptor. For instance, research on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) has shown its potent and selective antagonist properties for the CB1 receptor. This study utilized conformational analysis and comparative molecular field analysis (CoMFA) to understand the binding interactions and structure-activity relationships, suggesting that similar compounds could be explored for receptor-targeted drug discovery (J. Shim et al., 2002).

Heterocyclic Synthesis

The use of enamines in heterocyclic synthesis has been documented, with enamine derivatives being prepared from active methyl and methylene compounds. This method has been applied to synthesize new pyridazinone derivatives, indicating that compounds with the pyridazinamine core can be synthesized using similar approaches, thus expanding the library of heterocyclic compounds for various scientific investigations (E. Darwish et al., 2011).

Fluorescence Properties

Research on the fluorescence properties of new enaminenaphthalimides, including derivatives with piperidine, highlights the potential of such compounds in fluorescence imaging and quantum yield studies. This suggests that "N-(5-methyl-2-pyridinyl)-6-[4-(2-naphthoyl)-1-piperazinyl]-3-pyridazinamine" could have applications in materials science and chemical sensing, given its structural similarity to these fluorescent compounds (C. McAdam et al., 2004).

Nitrogen-Containing Heterocyclic Compounds

The importance of nitrogen-containing heterocyclic compounds, such as pyridines and pyrazines, in pharmaceuticals and agrochemicals due to their high biological activity has been well-established. This underscores the potential significance of "N-(5-methyl-2-pyridinyl)-6-[4-(2-naphthoyl)-1-piperazinyl]-3-pyridazinamine" in the development of new active molecules for these industries (Ya Suhiko Higasio & T. Shoji, 2001).

properties

IUPAC Name

[4-[6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]-naphthalen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N6O/c1-18-6-9-22(26-17-18)27-23-10-11-24(29-28-23)30-12-14-31(15-13-30)25(32)21-8-7-19-4-2-3-5-20(19)16-21/h2-11,16-17H,12-15H2,1H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDRHUZQPWIBCTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(6-((5-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)(naphthalen-2-yl)methanone

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